N-cyclohexyl-2-ethoxybenzamide
Description
N-Cyclohexyl-2-ethoxybenzamide is a benzamide derivative characterized by a 2-ethoxy substituent on the benzene ring and a cyclohexyl group attached to the amide nitrogen. It has been identified as a synthetic intermediate or impurity in pharmaceutical processes, such as the synthesis of repaglinide, where it is listed as impurity 13 . Its molecular formula is presumed to be C₁₅H₂₁NO₂, with a molecular weight of approximately 247.34 g/mol. The ethoxy group enhances lipophilicity, while the cyclohexyl moiety may contribute to metabolic stability compared to aromatic substituents.
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
N-cyclohexyl-2-ethoxybenzamide |
InChI |
InChI=1S/C15H21NO2/c1-2-18-14-11-7-6-10-13(14)15(17)16-12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,16,17) |
InChI Key |
UZEQTXVRQNHELM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2CCCCC2 |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-cyclohexyl-2-ethoxybenzamide and analogous benzamide derivatives:
Structural and Functional Insights
Substituent Position and Electronic Effects: The 2-ethoxy group in this compound provides moderate electron-donating effects, enhancing solubility in organic solvents compared to the 2-hydroxy analog (). In contrast, 4-ethoxy substituents () may alter electronic distribution, affecting binding affinity in biological systems.
Impact of N-Substituents :
- The cyclohexyl group in the target compound likely improves metabolic stability over linear alkyl chains (e.g., 2-ethylhexyl in ), which are associated with higher acute toxicity (Category 4).
- Aromatic N-substituents (e.g., dichlorobenzylidene in ) may enhance binding to hydrophobic pockets in proteins but could also raise toxicity risks.
Polarity: Hydroxy-substituted analogs () are more polar, impacting bioavailability and excretion profiles.
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